![molecular formula C24H20N4O3S B2670448 2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(2,5-dimethoxyphenyl)acetamide CAS No. 801264-75-5](/img/structure/B2670448.png)
2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(2,5-dimethoxyphenyl)acetamide
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Description
Chemical Reactions Analysis
In the crystal structure of a similar quinazoline derivative, molecules are linked via O-H⋯N hydrogen bonds into infinite chains along a certain axis . Weak C-H⋯π and π⋯π interactions with certain centroid-centroid distances are present, and N⋯O short contacts also occur .Scientific Research Applications
Antitumor Activity
A significant application of this compound is in antitumor activity. Research has shown that derivatives of quinazolinones, which include the compound , have demonstrated broad-spectrum antitumor activity. For example, some analogs of this compound have been more potent compared to the positive control 5-FU, showing selective activities toward various cancer cell lines, including CNS, renal, breast, and leukemia cell lines (Al-Suwaidan et al., 2016).
Anticonvulsant Activity
Another area of application is in anticonvulsant activity. Derivatives of quinazolinones, including the mentioned compound, have been synthesized and evaluated for their potential in anticonvulsant activity. Some studies involve molecular docking and in vivo experiments to assess this activity (El Kayal et al., 2022).
Antimicrobial Activity
This compound and its derivatives have also been explored for antimicrobial activities. Studies have synthesized various analogs and tested them for activity against different bacterial strains. Some derivatives have shown promising results in inhibiting bacterial growth (Fahim & Ismael, 2019).
Hepatitis C Virus Inhibition
Research on benzimidazole derivatives, closely related to the mentioned compound, has shown activity against the hepatitis C virus (HCV). Some synthesized derivatives have shown significant activity against HCV, highlighting the potential of these compounds in antiviral therapy (Youssif et al., 2016).
Antioxidant Properties
Benzimidazole derivatives have also been studied as antioxidants. Their structure and efficiency as antioxidants have been explored, particularly in relation to their ability to enhance the oxidation stability of oils (Basta et al., 2017).
Corrosion Inhibition
Additionally, these compounds have been evaluated for their potential as corrosion inhibitors. Studies have synthesized benzimidazole derivatives and tested their efficacy in protecting metals against corrosion, combining both experimental and theoretical approaches (Rouifi et al., 2020).
properties
IUPAC Name |
2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-(2,5-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O3S/c1-30-15-11-12-21(31-2)19(13-15)25-22(29)14-32-24-27-17-8-4-3-7-16(17)23-26-18-9-5-6-10-20(18)28(23)24/h3-13H,14H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFCUWKCATZCES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=CC=CC=C3C4=NC5=CC=CC=C5N42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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